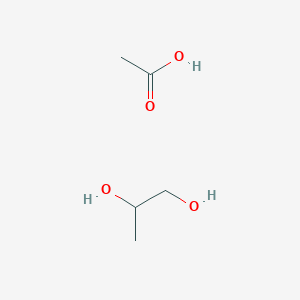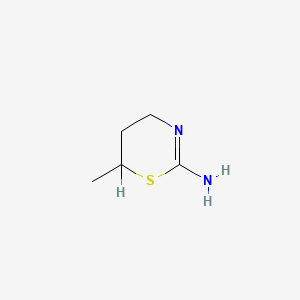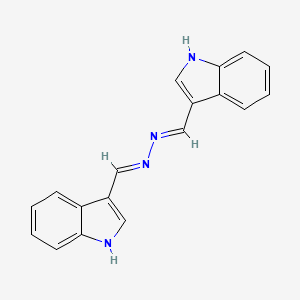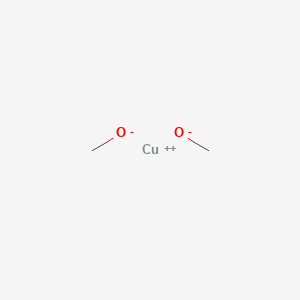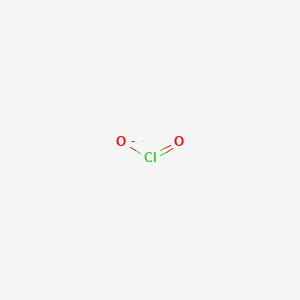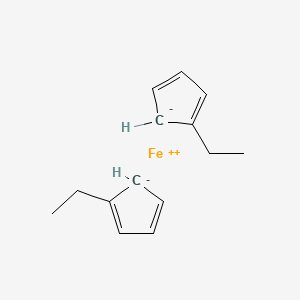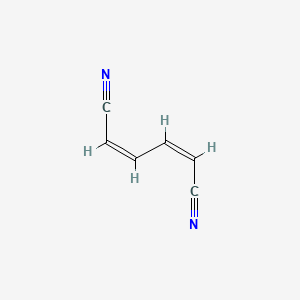
potassium perborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium perborate is an inorganic compound with the chemical formula KBO3. It is a white, odorless, crystalline powder that is soluble in water. This compound is primarily used as an oxidizing agent and is known for its bleaching and disinfecting properties. It is commonly used in detergents, cleaning products, and as a bleaching agent in the textile and paper industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium perborate can be synthesized by reacting potassium hydroxide (KOH) with boric acid (H3BO3) and hydrogen peroxide (H2O2). The reaction typically occurs in an aqueous solution and can be represented by the following equation: [ KOH + H3BO3 + H2O2 \rightarrow KBO3 + 3H2O ]
Industrial Production Methods: In industrial settings, this compound is produced by a similar method, but the process is optimized for large-scale production. The reaction is carried out in a continuous reactor where the reactants are continuously fed, and the product is continuously removed. The reaction conditions, such as temperature and concentration of reactants, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Potassium perborate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Reduction: In the presence of reducing agents, this compound can be reduced to potassium borate (KBO2).
Substitution: It can participate in substitution reactions where one of its components is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic compounds like alcohols and aldehydes. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as sodium thiosulfate (Na2S2O3) or sodium sulfite (Na2SO3) are used. These reactions are usually conducted in aqueous solutions.
Substitution Reactions: These reactions often involve halogenated compounds and are carried out under mild conditions.
Major Products Formed:
Oxidation: The major products include oxidized organic compounds such as carboxylic acids and ketones.
Reduction: The primary product is potassium borate.
Substitution: The products depend on the specific substitution reaction but can include halogenated borates.
Scientific Research Applications
Potassium perborate has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions. It is also used in analytical chemistry for the quantitative determination of certain compounds.
Biology: this compound is used in biological research as a disinfectant and bleaching agent. It is also used in the preparation of certain biological samples.
Medicine: It is used in dental care products for its bleaching properties. It is also used in some pharmaceutical formulations as an antiseptic.
Industry: this compound is widely used in the textile and paper industries as a bleaching agent. It is also used in detergents and cleaning products for its oxidizing and disinfecting properties.
Mechanism of Action
The mechanism of action of potassium perborate involves the release of active oxygen species upon dissolution in water. These oxygen species, primarily hydrogen peroxide, exert their effects by oxidizing the cellular components of microorganisms, leading to their destruction. The molecular targets include proteins, lipids, and nucleic acids, which are essential for the survival and replication of microorganisms.
Comparison with Similar Compounds
Sodium perborate (NaBO3): Similar to potassium perborate, sodium perborate is used as an oxidizing agent and bleaching agent. It is more commonly used in detergents and cleaning products.
Sodium percarbonate (Na2CO3·1.5H2O2): Another oxidizing agent used in detergents and cleaning products. It releases hydrogen peroxide upon dissolution in water.
Potassium persulfate (K2S2O8): A strong oxidizing agent used in various industrial applications, including polymerization and etching.
Uniqueness of this compound: this compound is unique in its ability to release active oxygen species in a controlled manner. It is less hygroscopic compared to sodium perborate, making it more stable and easier to handle. Additionally, this compound is less corrosive, which makes it suitable for use in a wider range of applications, including those involving sensitive materials.
Properties
CAS No. |
13769-41-0 |
|---|---|
Molecular Formula |
B2H4K2O8 |
Molecular Weight |
231.85 g/mol |
IUPAC Name |
dipotassium;3,3,6,6-tetrahydroxy-1,2,4,5-tetraoxa-3,6-diboranuidacyclohexane |
InChI |
InChI=1S/B2H4O8.2K/c3-1(4)7-9-2(5,6)10-8-1;;/h3-6H;;/q-2;2*+1 |
InChI Key |
XPAMMRKUNBPWDW-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(OO[B-](OO1)(O)O)(O)O.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


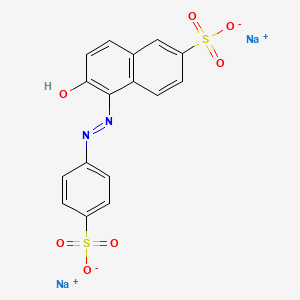
![[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate](/img/structure/B1143383.png)
